Pentane

Catalog No.
S597496
CAS No.
109-66-0
M.F
C5H12
CH3(CH2)3CH3
C5H12
M. Wt
72.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane

CAS Number

109-66-0

Product Name

Pentane

IUPAC Name

pentane

Molecular Formula

C5H12
CH3(CH2)3CH3
C5H12

Molecular Weight

72.15 g/mol

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3

InChI Key

OFBQJSOFQDEBGM-UHFFFAOYSA-N

SMILES

CCCCC

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
5.27e-04 M
0.038 mg/mL at 25 °C
In water, 38 mg/L at 25 °C
Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride
Solubility in water, g/100ml at 20 °C: 0.004 (very poor)
0.04%

Synonyms

NSC 72415; Norpar 5S; Skellysolve A; n-Pentane

Canonical SMILES

CCCCC

The exact mass of the compound Pentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)5.27e-04 m0.038 mg/ml at 25 °cin water, 38 mg/l at 25 °cmiscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride0.038 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.004 (very poor)0.04%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

n-Pentane (CAS 109-66-0) is a highly volatile, non-polar, straight-chain aliphatic hydrocarbon widely procured as a specialty solvent, physical blowing agent, and thermodynamic working fluid. Characterized by a low boiling point of 36.1°C, low viscosity, and high vapor pressure, it offers exceptional processability in applications requiring rapid evaporation or expansion. As a zero-Ozone Depletion Potential (ODP) and low-Global Warming Potential (GWP) material, n-pentane serves as a critical industrial staple. It is primarily selected over heavier alkanes for its ability to reduce thermal energy requirements during solvent recovery, its favorable occupational safety profile, and its specific thermodynamic phase-change properties that maximize efficiency in low-grade waste heat recovery and continuous foam manufacturing[1].

Generic substitution among short-chain alkanes frequently leads to severe process inefficiencies or regulatory liabilities. Substituting n-pentane with n-hexane in extraction workflows nearly doubles the boiling point (from 36.1°C to 68.7°C), drastically increasing the thermal energy required for solvent recovery and risking the degradation of heat-sensitive compounds [1]. Furthermore, hexane introduces severe peripheral neurotoxicity, demanding costly occupational safety controls that pentane avoids. In polyurethane foam production, substituting n-pentane entirely with cyclopentane maximizes thermal insulation but severely degrades flowability and increases raw material costs, making pure cyclopentane unviable for high-throughput continuous panel manufacturing without n-pentane acting as a high-vapor-pressure co-blowing agent [2].

Solvent Recovery Energy and Thermal Degradation Prevention

In extraction and chromatography workflows, the energy required for solvent stripping is a primary cost driver. n-Pentane features a boiling point of 36.1°C, compared to n-hexane at 68.7°C [1]. This ~32°C differential allows n-pentane to be evaporated rapidly under mild vacuum without applying excessive heat. Consequently, n-pentane drastically reduces the thermal energy input required for solvent recovery and prevents the thermal degradation of labile organic compounds, making it the superior non-polar solvent for sensitive extractions.

Evidence DimensionBoiling point and evaporation temperature
Target Compound Datan-Pentane (36.1°C)
Comparator Or Baselinen-Hexane (68.7°C)
Quantified Difference32.6°C lower boiling point for n-pentane
ConditionsStandard atmospheric pressure solvent recovery

Significantly lowers energy costs during solvent stripping and prevents the destruction of heat-sensitive active pharmaceutical ingredients or botanical extracts.

Occupational Safety and Neurotoxicity Profile

Regulatory compliance and occupational safety infrastructure represent major overhead costs in chemical processing. Unlike n-hexane, which metabolizes into 2,5-hexanedione and causes severe peripheral neuropathy (giant axonal degeneration), n-pentane is not a neurotoxin. Animal models exposed to ~3000 ppm of these solvents showed that while hexane induced pronounced electrophysical and morphologic nerve abnormalities, n-pentane exhibited a complete absence of neuropathy [1]. Consequently, n-pentane enjoys much higher permissible exposure limits (e.g., OSHA PEL of 1000 ppm) compared to the strictly regulated hexane, reducing ventilation and compliance costs.

Evidence DimensionPeripheral neurotoxicity and regulatory exposure limits
Target Compound Datan-Pentane (Absence of neuropathy; OSHA PEL 1000 ppm)
Comparator Or Baselinen-Hexane (Potent neurotoxin; highly restricted PELs)
Quantified DifferenceComplete elimination of specific peripheral neurotoxic hazards
ConditionsSubchronic inhalation exposure models (e.g., 3000 ppm for 16-30 weeks) and occupational standards

Eliminates the severe neurotoxic liability associated with hexane, lowering the cost of environmental health and safety (EHS) compliance in large-scale facilities.

Processability and Flowability in Polyurethane Foam Blowing

In the production of rigid polyurethane (PU) foams, blowing agents must balance thermal conductivity with processability. While pure cyclopentane offers superior insulation, it suffers from low vapor pressure and poor flowability, which hinders large-scale continuous processing. n-Pentane provides higher vapor pressure and excellent flowability. By utilizing an 80/20 blend of n-pentane to cyclopentane, manufacturers achieve the necessary expansion dynamics, uniform cell structure, and process speed required for industrial panel production, while mitigating the high material cost of pure cyclopentane[1].

Evidence DimensionVapor pressure, flowability, and material cost
Target Compound Datan-Pentane (High flowability, economical, higher vapor pressure)
Comparator Or BaselinePure Cyclopentane (Poor flowability, higher cost, lower vapor pressure)
Quantified DifferenceBlending up to 80% n-pentane resolves the flowability bottlenecks of pure cyclopentane
ConditionsContinuous rigid polyurethane (PU) foam board manufacturing

Enables high-throughput, defect-free continuous manufacturing of insulation panels that would be mechanically or economically unfeasible with pure cyclopentane.

Thermodynamic Efficiency in Organic Rankine Cycle (ORC) Systems

For low-to-medium temperature waste heat recovery, the choice of working fluid dictates plant profitability. In simulations of geothermal brines (e.g., 170°C reinjection temperature), n-pentane outperforms alternatives like R-1233zd(E). In a modeled high-temperature geothermal ORC system, n-pentane achieved a net power output of 5596 kW and a thermal efficiency of 17.21% at an optimal pressure of 1.80 MPa, whereas R-1233zd(E) failed to achieve the required 5°C pinch point even at 3 MPa [1]. n-Pentane provides the optimal critical temperature profile to maximize heat extraction from these specific brine conditions.

Evidence DimensionNet power output and thermal efficiency
Target Compound Datan-Pentane (5596 kW net power; 17.21% thermal efficiency at 1.80 MPa)
Comparator Or BaselineR-1233zd(E) (Failed to reach 5°C pinch point at 3 MPa)
Quantified Differencen-Pentane successfully achieves optimal heat exchange pinch points that modern HFO refrigerants cannot reach under identical brine conditions
ConditionsSubcritical ORC system modeling for 170°C geothermal brine

Maximizes electrical power generation and revenue from geothermal or industrial waste heat recovery installations.

Temperature-Sensitive Botanical and Pharmaceutical Extraction

Because of its low boiling point (36.1°C) and lack of neurotoxicity, n-pentane is the ideal non-polar solvent for extracting fragile, heat-sensitive compounds such as specialized terpenes, lipids, or active pharmaceutical ingredients. It allows for rapid solvent stripping under mild conditions, preventing thermal degradation while eliminating the neurotoxic EHS liabilities associated with n-hexane[1].

Working Fluid for Geothermal and Waste Heat ORC Plants

n-Pentane is highly recommended as the primary working fluid in binary Organic Rankine Cycle (ORC) power plants. Its specific thermodynamic properties and critical temperature make it exceptionally efficient at capturing heat from medium-temperature sources (150°C–200°C), yielding higher net power output and lower specific investment costs compared to standard refrigerants in specific brine profiles [2].

Continuous Production of Rigid Polyurethane (PU) Insulation

In the construction materials sector, n-pentane is utilized as a primary physical blowing agent for rigid PU and polyisocyanurate (PIR) foam panels. When blended with cyclopentane (often in an 80:20 n-pentane-to-cyclopentane ratio), it provides the necessary vapor pressure and flowability for high-speed continuous manufacturing lines, ensuring uniform cell structure and dimensional stability at a lower cost than pure cyclopentane [3].

Physical Description

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57°F. Boiling point 97°F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air.
GasVapor; Liquid; OtherSolid; PelletsLargeCrystals
GasVapor; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.
Colorless liquid with a gasoline-like odor. [Note: A gas above 97°F. May be utilized as a fuel.]

Color/Form

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel].

XLogP3

3.4

Boiling Point

97 °F at 760 mm Hg (NTP, 1992)
36.0 °C
36.06 °C
36 °C
97°F

Flash Point

-57 °F (NTP, 1992)
<-40 °F (-40 °C) (Closed cup)
-49 °C c.c.
-57°F

Vapor Density

2.48 (NTP, 1992) (Relative to Air)
2.48 (Air = 1)
Relative vapor density (air = 1): 2.5
2.48

Density

0.626 at 68 °F (USCG, 1999)
d204 0.63
0.6262 g/cu cm at 20 °C
Relative density (water = 1): 0.63
0.63

LogP

3.39 (LogP)
3.39
log Kow = 3.39

Odor

Pleasant
Gasoline-like odo

Melting Point

-202 °F (NTP, 1992)
-129.7 °C
Fp -129 °
-129.67 °C
-129°C
-129 °C
-202°F

UNII

4FEX897A91

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

400 mm Hg at 65.3 °F ; 426 mm Hg at 68° F (NTP, 1992)
514.04 mmHg
514 mm Hg at 25 °C
Vapor pressure, kPa at 18.5 °C: 53.3
420 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

109-66-0
68475-60-5
68476-43-7
68476-55-1
68647-60-9
102056-77-9

Wikipedia

Pentane

Biological Half Life

5.00 Days
... Gas-uptake pharmacokinetic studies in rats ... /have shown/ the elimination half-life of n-pentane to be about 0.13 hr.

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 4th degree
Cosmetics -> Propellant; Solvent

Methods of Manufacturing

n-Pentane ... /is/ present in light gasoline fractions and can be recovered ... by superfractionation, possibly in combination with molecular sieve separation.
Fractional distillation from petroleum, purified by rectification.
Separation from natural gasoline; ... from virgin naphthas. ... Prepared by dehydration and subsequent hydrogenation of 2- and 3-pentanol; ... from 2-bromopentane by Grignard reaction.

General Manufacturing Information

All other petroleum and coal products manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Services
Wholesale and retail trade
Pentane: ACTIVE
Alkanes, C4-6: ACTIVE
Occurs in petroleum. Constituent of petroleum ethe

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3, Hydrocarbons, BP 36-216 °C; Procedure: gas chromatography with flame ionization detector; Analyte: n-pentane; Matrix: air; Detection Limit: 0.6 ug/sample.
Method: NIOSH 2549, Issue 1, Volatile Organic Compounds (Screening); Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: n-pentane; Matrix: air; Detection Limit: 100 ng per tube or less.
Method: OSHA 7, Organic Vapors; Procedure: gas chromatography with flame ionization detection; Analyte: n-pentane; Matrix: air; Detection Limit: not provided.

Storage Conditions

Storage temp: ambient. Venting: open (flame arrester) or pressure-vacuum.

Interactions

Pentane is a weak cardiac sensitizer of the dog heart to epinephrine.

Dates

Last modified: 08-15-2023

Explore Compound Types